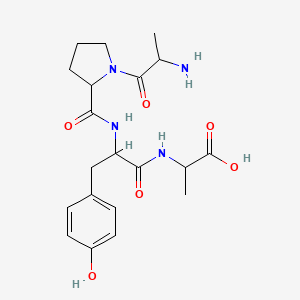

H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH ist ein synthetisches Peptid, das aus den Aminosäuren Alanin, Prolin und Tyrosin besteht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt typischerweise durch Festphasen-Peptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kopplung: Jede Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.

Entschützung: Schutzgruppen werden entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Spaltung: Das vollständige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden wie this compound erfolgt oft unter Verwendung von automatisierten Peptidsynthesizern, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Synthesezyklen bewältigen, was eine hohe Ausbeute und Reinheit gewährleistet.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing peptide chain.

Deprotection: Protective groups are removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest kann oxidiert werden, um Dityrosin zu bilden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu Thiolen reduziert werden.

Substitution: Aminogruppen können an Substitutionsreaktionen mit geeigneten Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: N-Hydroxysuccinimid (NHS)-Ester für die Aminkopplung.

Hauptprodukte

Oxidation: Bildung von Dityrosin.

Reduktion: Bildung von freien Thiolen.

Substitution: Bildung von Amidbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese und -reaktionen.

Biologie: Untersucht auf seine Rolle in Protein-Protein-Wechselwirkungen und Enzym-Substrat-Spezifität.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner bioaktiven Eigenschaften.

Industrie: Einsatz bei der Entwicklung von Peptid-basierten Materialien und Sensoren.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Peptid kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die beteiligten Pfade können Signaltransduktionskaskaden umfassen, die zu verschiedenen zellulären Reaktionen führen.

Wirkmechanismus

The mechanism of action of H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various cellular responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-DL-Ala-DL-Ala-OH: Ein einfacheres Dipeptid mit ähnlichen Eigenschaften.

H-DL-Tyr-DL-Ala-OH: Enthält Tyrosin und Alanin, ähnlich der Zielverbindung.

H-DL-Pro-DL-Tyr-OH: Enthält Prolin und Tyrosin, ähnlich der Zielverbindung.

Einzigartigkeit

H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH ist einzigartig aufgrund seiner spezifischen Sequenz, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Seine Kombination von Aminosäuren ermöglicht spezifische Interaktionen und Reaktivität, die bei einfacheren Peptiden nicht zu beobachten sind.

Eigenschaften

Molekularformel |

C20H28N4O6 |

|---|---|

Molekulargewicht |

420.5 g/mol |

IUPAC-Name |

2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C20H28N4O6/c1-11(21)19(28)24-9-3-4-16(24)18(27)23-15(17(26)22-12(2)20(29)30)10-13-5-7-14(25)8-6-13/h5-8,11-12,15-16,25H,3-4,9-10,21H2,1-2H3,(H,22,26)(H,23,27)(H,29,30) |

InChI-Schlüssel |

QGNVACHSSUTVGQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(1h-Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B12107063.png)

![[5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate](/img/structure/B12107082.png)

![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12107095.png)

![7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12107120.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)

![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)